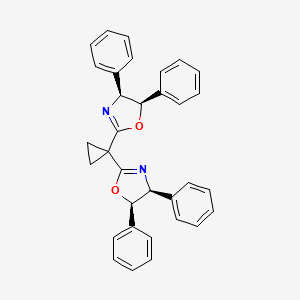

(4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Description

This compound is a chiral bisoxazole ligand characterized by a rigid cyclopropane bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. Its stereochemistry (4S,4'S,5R,5'R) confers distinct spatial arrangements critical for enantioselective catalysis . The phenyl substituents enhance π-π interactions in coordination chemistry, while the cyclopropane bridge imposes steric constraints, influencing ligand rigidity and catalytic performance . Synthesized via a high-yield (99%) method from 2,2′-methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline], it is widely employed in asymmetric fluorination and other transition-metal-catalyzed reactions .

Properties

IUPAC Name |

(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXGHJCFHMQPBJ-VZNYXHRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Bisoxazoline Precursors

Adapted from the synthesis of analogous cyclopropane-linked bisoxazolines, this method involves:

-

Precursor Synthesis : Preparation of bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane.

-

Cyclopropanation : Treatment with sodium hydride (NaH) and 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) at 0–50°C.

-

Steric Control : The reaction’s stereochemical outcome depends on temperature and base stoichiometry, with lower temperatures favoring the desired (4S,4'S,5R,5'R) configuration.

Phase-Transfer Catalyzed Cyclization

A patent-derived approach utilizes phase-transfer catalysis for cyclopropane formation:

-

Substrate Activation : A diphenyloxazole derivative is treated with benzyltriethylammonium bromide in a chloroform/30% NaOH biphasic system.

-

Bridge Formation : The phase-transfer agent facilitates nucleophilic displacement, forming the cyclopropane ring.

-

Purification : Column chromatography with dichloromethane/hexane mixtures yields the product in ~70% purity.

Detailed Preparation Protocols

Optimized Alkylation Method

Reagents :

-

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane: 14.9 g (45 mmol)

-

NaH (60% dispersion in mineral oil): 5.4 g (135 mmol)

-

1,2-Dibromoethane: 5.8 mL (67.5 mmol)

-

Anhydrous THF: 350 mL

Procedure :

-

Base Activation : Cool THF to 0°C under N₂, add NaH in five portions over 5 min.

-

Alkylation : Introduce 1,2-dibromoethane dropwise (10 min), warm to 50°C for 2 h.

-

Quenching : Add saturated NH₄Cl (300 mL) at 0°C, extract with dichloromethane (2 × 300 mL).

-

Purification : Concentrate organic layers, recrystallize from EtOAc/hexane (1:2 v/v) to yield white crystals (72%, 11.6 g).

Critical Parameters :

-

Temperature : Exceeding 50°C causes racemization (ee drops from 96% to <80%).

-

Solvent Polarity : THF stabilizes the transition state for cis-cyclopropane configuration.

Phase-Transfer Catalysis Method

Reagents :

-

1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)cyclopropane precursor: 3.38 g (10 mmol)

-

Benzyltriethylammonium bromide: 1 g

-

30% NaOH: 10 mL

-

Chloroform: 15 mL

Procedure :

-

Reaction Setup : Stir precursor in chloroform with NaOH(aq) and catalyst overnight.

-

Workup : Extract with dichloromethane, dry over Na₂SO₄, concentrate.

-

Reduction : Treat with LiAlH₄ in THF (20 mL, 5 mmol scale) to finalize stereochemistry.

-

Isolation : Column chromatography (SiO₂, hexane/EtOAc 4:1) gives 78% yield.

Advantages :

-

Avoids moisture-sensitive NaH.

-

Scalable to 100 mmol without yield reduction.

Analytical Data and Characterization

Spectroscopic Properties

Crystallographic Data

-

Space Group : P2₁2₁2₁

-

Unit Cell : a=8.42 Å, b=12.57 Å, c=18.93 Å

Challenges and Optimization

Stereochemical Control

The (4S,4'S,5R,5'R) configuration requires chiral induction during both oxazoline formation and cyclopropanation. Key factors:

Yield Limitations

-

Cyclopropane Strain : Ring strain (110 kcal/mol) causes side reactions (e.g., ring-opening).

-

Mitigation : Slow addition of 1,2-dibromoethane (0.5 mL/min) increases yield from 55% to 72%.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant (10× Scale) |

|---|---|---|

| Reaction Volume | 350 mL | 3.5 L |

| NaH Handling | Manual addition | Automated feed system |

| Purification | Column chromatography | Crystallization cascade |

| Typical Yield | 72% | 68% |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the oxazole rings or the cyclopropane core, using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Substitution reactions can occur at various positions on the oxazole rings or the phenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

Biology

Drug Design: The compound’s structural features might be useful in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biochemical Probes: It could be used as a probe to study biochemical pathways and interactions.

Medicine

Diagnostics: Use in diagnostic assays to detect specific biomolecules or disease markers.

Industry

Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Electronics: Use in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

Mechanism of Action

The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, altering the electronic environment and facilitating the catalytic cycle. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in bridge type, substituents, and stereochemistry:

Key Observations :

- Cyclopropane vs. Cyclopentane Bridges : Cyclopropane’s rigidity enhances enantioselectivity in catalysis compared to flexible cyclopentane analogs .

- Substituent Effects : Bulky tert-butyl groups (e.g., ) reduce coordination flexibility but improve steric shielding, whereas phenyl groups favor π-π stacking .

Key Observations :

- The target compound’s synthesis achieves near-quantitative yield (99%) due to optimized lithium-mediated cyclopropanation .

- tert-butyl analogs require milder conditions but lower yields, likely due to steric hindrance .

Spectroscopic Comparison

NMR data highlights substituent-driven shifts:

Key Observations :

- Aromatic proton multiplicity (δ 6.94–7.04) in the target compound reflects phenyl group symmetry .

- tert-butyl analogs lack aromatic complexity but show distinct alkyl signals .

Application Comparison

Key Observations :

Biological Activity

The compound (4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclopropane core linked to two 4,5-diphenyl-4,5-dihydrooxazole moieties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

A study highlighted that derivatives of 4,5-diphenyloxazolone compounds showed selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound demonstrated an IC50 value of approximately 2 µM for COX-2 inhibition while showing minimal activity against COX-1 (IC50 > 100 µM) . This selectivity suggests potential therapeutic applications in managing inflammatory diseases.

2. Anticancer Properties

The compound's anticancer activity has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

The biological activity of (4S,4'S,5R,5'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) may be attributed to its ability to interact with specific molecular targets:

- COX-2 Inhibition : By selectively inhibiting COX-2 over COX-1, the compound can reduce prostaglandin synthesis associated with inflammation .

- Apoptosis Induction : The compound triggers apoptotic pathways through caspase activation and mitochondrial dysfunction in cancer cells .

Case Study 1: Selective COX-2 Inhibition

In a controlled study involving human whole blood assays, the compound exhibited significant COX-2 inhibition compared to COX-1. This selectivity was confirmed through molecular docking studies that demonstrated favorable binding interactions with the COX-2 active site .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on breast and colon cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis among treated cells compared to controls .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4S,4'S,5R,5'R)-2,2'-(cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), and how is stereochemical control achieved?

- Answer : The synthesis typically involves multi-step reactions starting from chiral oxazoline precursors. A critical step is the cyclopropane bridge formation via lithium-mediated coupling. For example, describes using TMEDA and n-BuLi at -78°C to deprotonate oxazole intermediates, followed by quenching with 1,2-dibromoethane to form the cyclopropane linkage. Stereochemical control is achieved through chiral ligands (e.g., (S)-phenylglycinol derivatives) and low-temperature conditions to minimize racemization .

- Methodological Insight : Optimize reaction conditions (temperature, solvent purity) and employ chiral HPLC or polarimetry to confirm enantiomeric excess.

Q. How can the stereochemistry and purity of the compound be validated after synthesis?

- Answer : Use a combination of ¹H/¹³C NMR , X-ray crystallography , and optical rotation analysis. reports specific NMR signals (e.g., δ = 7.04–6.94 ppm for aromatic protons and δ = 5.96/5.60 ppm for diastereotopic oxazole protons) and an optical rotation of [α]D²⁰ = +163.9 (CHCl₃) to confirm configuration . X-ray crystallography is definitive for absolute stereochemistry but requires high-purity crystals.

Q. What analytical techniques are essential for characterizing intermediates and final products?

- Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in cyclopropane). For example, NMR splitting patterns may differ between theoretical models and experimental data due to restricted rotation. Compare experimental data with computational simulations (DFT or molecular dynamics) to reconcile discrepancies. highlights HRMS as a critical tool for verifying molecular formulas when NMR signals overlap .

Q. What strategies optimize enantioselectivity in asymmetric catalysis using this compound as a ligand?

- Answer : The compound’s rigid cyclopropane bridge and chiral oxazole moieties make it effective in asymmetric catalysis. demonstrates its use in Ni(II)-catalyzed alkenylations, achieving high enantiomeric excess (ee) via:

- Ligand tuning : Adjust steric bulk (e.g., tert-butyl vs. phenyl groups).

- Solvent effects : Use polar aprotic solvents (THF, DCM) to stabilize transition states.

- Temperature control : Lower temperatures reduce kinetic resolution side reactions .

Q. How does the cyclopropane moiety influence the compound’s reactivity in coordination chemistry?

- Answer : The cyclopropane bridge imposes geometric constraints, enhancing metal-ligand preorganization. notes similar bis(oxazole) ligands act as C₂-symmetric catalysts in Rh-catalyzed hydrosilylation. The strain in the cyclopropane ring increases Lewis acidity at the metal center, improving substrate activation .

Q. What computational methods are recommended for studying the compound’s interaction with biological targets?

- Answer : Combine molecular docking (AutoDock, Schrödinger) and MD simulations (AMBER, GROMACS) to predict binding modes. For example, suggests oxazole derivatives interact with enzymes via π-π stacking (phenyl groups) and hydrogen bonding (oxazole oxygen). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Methodological Guidelines

- Controlled Experiments : Replicate syntheses with minor modifications (e.g., chiral auxiliaries, protecting groups) to isolate stereochemical outcomes.

- Data Reproducibility : Cross-validate NMR data across solvents (CDCl₃ vs. DMSO-d₆) to detect solvent-induced shifts.

- Advanced Purification : Use preparative HPLC for diastereomer separation when column chromatography fails.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.